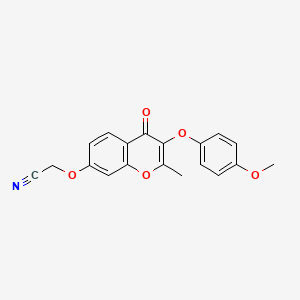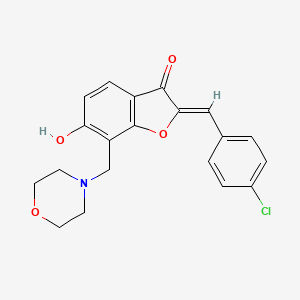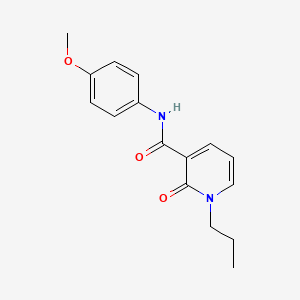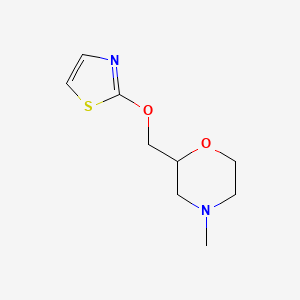
(E)-1-(3-((benzyloxy)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((benzyloxy)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'Compound A', and it is a small molecule that has been shown to have a variety of biological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structures : A study focused on the synthesis and crystal structure analysis of thiophene/phenyl-piperidine hybrid chalcones, closely related to the compound . It detailed the preparation of these compounds and their structural characteristics, including chair conformations of piperidine rings and planar thiophene rings (Parvez, Bakhtiar, Baqir, & Zia-ur-Rehman, 2014).
Medicinal Chemistry and Antimicrobial Activity
- Ultrasound- and Microwave-Assisted Synthesis : This research described the efficient synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones using ultrasound and microwave irradiation. It reported their confirmed structures and in vitro antibacterial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
- Synthesis and Antimicrobial Activities of Derivatives : Another study explored the antimicrobial activity of various derivatives of a similar compound, focusing on its potential to develop novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
- Stereochemistry and Antimicrobial Activity of Derivatives : The stereochemistry of ionic thiol addition to acetylenic ketones and the antimicrobial activity of the resulting compounds were also investigated, providing insights into the potential pharmaceutical applications of such compounds (Omar & Basyouni, 1974).
NMR Characteristics and Conformational Analysis
- NMR Spectral Assignments : Research on the NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives provided vital information on the structural and electronic properties of these compounds, which is crucial in understanding their behavior in various applications (Zheng Jin-hong, 2011).
Biological and Pharmacological Research
- Toxicological Evaluation : A study conducted a toxicological evaluation of flavors structurally related to the compound . It assessed their safety for use in food and beverage applications, indicating the broader applications of these compounds beyond medicinal chemistry (Arthur, Karanewsky, Luksic, Goodfellow, & Daniels, 2015).
- Pharmacological Characterization : The pharmacological characterization of a related compound as a κ-opioid receptor antagonist highlighted its potential in the treatment of depression and addiction disorders, showcasing the therapeutic applications of these compounds (Grimwood et al., 2011).
Additional Applications
- Impact on Pharmacokinetics : Research on the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including compounds structurally related to the compound , provided insights into their metabolic stability and potential therapeutic applications (Teffera et al., 2013).
Propiedades
IUPAC Name |
(E)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-20(11-10-19-9-5-13-24-19)21-12-4-8-18(14-21)16-23-15-17-6-2-1-3-7-17/h1-3,5-7,9-11,13,18H,4,8,12,14-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJLWWOPPWAIPX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2477981.png)




![methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2477990.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride](/img/structure/B2477991.png)
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477993.png)
![2-[(4-fluorobenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2477994.png)